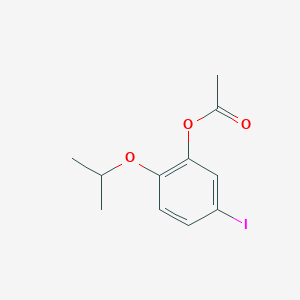

5-Iodo-2-isopropoxyphenyl acetate

Description

Chemical Structure and Properties

5-Iodo-2-isopropoxyphenyl acetate (IUPAC: acetyloxy-5-iodo-2-(propan-2-yloxy)benzene) is an aromatic ester derivative featuring an iodine substituent at the 5-position, an isopropoxy group at the 2-position, and an acetylated hydroxyl group. Its molecular formula is C₁₁H₁₃IO₃, with a molar mass of 308.12 g/mol. The iodine atom enhances electrophilic substitution reactivity and may confer stability under specific conditions, while the isopropoxy and acetate groups influence solubility and metabolic stability.

This parallels the synthesis of analogous compounds, such as 5-(3-iodo-4,5-dihydrothiophen-2-yl)-2-methoxyphenyl acetate, which involves iodocyclization followed by deacylation .

Properties

Molecular Formula |

C11H13IO3 |

|---|---|

Molecular Weight |

320.12 g/mol |

IUPAC Name |

(5-iodo-2-propan-2-yloxyphenyl) acetate |

InChI |

InChI=1S/C11H13IO3/c1-7(2)14-10-5-4-9(12)6-11(10)15-8(3)13/h4-7H,1-3H3 |

InChI Key |

WVTZMYJDPNLNPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)I)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Features of 5-Iodo-2-isopropoxyphenyl Acetate and Analogues

Structural and Functional Analysis

5-(3-Iodo-4,5-dihydrothiophen-2-yl)-2-methoxyphenyl Acetate

- Key Differences : Incorporates a sulfur-containing dihydrothiophene ring and methoxy group instead of isopropoxy.

- Synthesis : Achieved via 5-endo-dig iodocyclization, forming a sulfonium ion intermediate, followed by oxidation and deacylation . This method highlights the role of iodine in facilitating cyclization, a feature absent in the target compound.

- Applications : Primarily a synthetic intermediate for complex heterocycles.

5-Iodo-2-pyrimidinone Deoxyribonucleoside (IPdR)

- Key Differences: A nucleoside analog with a pyrimidinone ring and deoxyribose sugar.

- Mechanism : Inhibits herpes simplex virus (HSV) DNA synthesis by targeting viral replication complexes, possibly via metabolite interference . The iodine atom here enhances binding affinity to viral enzymes.

- Contrast : Unlike the acetate ester, IPdR’s bioactivity relies on phosphorylation and incorporation into DNA, showcasing divergent functional roles despite shared iodine substituents.

Benzilic Acid

Electronic and Reactivity Comparisons

- Iodine Substituent : In all iodinated compounds, iodine enhances electrophilicity and stabilizes intermediates in substitution reactions. However, in IPdR, iodine’s bulkiness may sterically hinder enzyme interactions .

- Ester vs.

- Oxygen vs. Sulfur Heterocycles : The dihydrothiophene ring in introduces sulfur’s electron-rich character, enabling distinct reactivity (e.g., nucleophilic aromatic substitution) compared to the oxygen-based isopropoxy group in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.